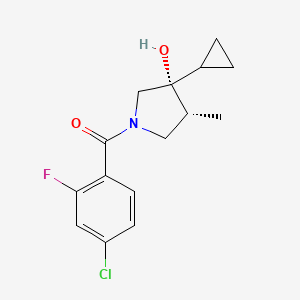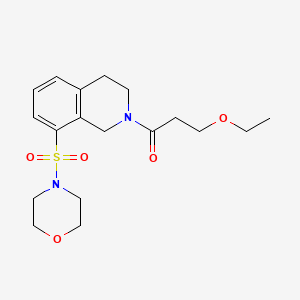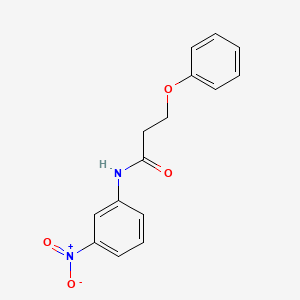![molecular formula C16H13N3O2S B5551893 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazinone derivatives, including structures similar to "2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide," involves several key steps. A general route for the synthesis of novel classes of pyridazin-3-one derivatives has been established through reactions involving active methylene compounds and various acyl derivatives, demonstrating the flexibility and complexity of synthesizing these compounds (Ibrahim & Behbehani, 2014).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be further modified with various substituents to achieve desired properties. X-ray crystallographic analysis is often employed to determine the precise structure of these compounds, providing insights into their molecular geometry and electronic structure (Janardhan et al., 2014).
Chemical Reactions and Properties
Pyridazinone derivatives exhibit a range of chemical reactivities, depending on their specific structures. For example, they can participate in cycloaddition reactions, nucleophilic substitutions, and other transformations that are central to the synthesis of complex heterocyclic compounds. These reactions are pivotal for modifying the core structure to enhance biological activity or alter physical and chemical properties (El-Gaby et al., 2003).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and other fields. These properties are influenced by the molecular structure and can be tailored through synthetic modifications. Studies have shown that certain pyridazinone derivatives demonstrate ideal pharmaceutical properties for CNS drugs, including water solubility and permeability (Hudkins et al., 2011).
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, such as their reactivity towards various reagents, stability under different conditions, and the ability to form complexes with metals or other molecules, are key factors in their application. These properties are determined by the functional groups attached to the pyridazinone core and can significantly impact their biological activity and application potential (Binyamin et al., 2006).
Aplicaciones Científicas De Investigación
Cardiotonic Activity
One study discovered the potent positive inotropic effect of related dihydropyridazinone derivatives in dogs, highlighting the potential of these compounds in treating heart conditions. These analogues demonstrated significant increases in contractility, with one compound being identified as one of the most potent and long-acting oral inotropes described at the time (Robertson et al., 1986).
Cognitive and Attentional Disorders
Another research effort led to the discovery of a novel series of pyridazin-3-one derivatives as potent, selective histamine H3 receptor inverse agonists. This compound, identified for potential use in treating attentional and cognitive disorders, exhibited high affinity for human and rat H3 receptors, suggesting its viability as a central nervous system (CNS) drug (Hudkins et al., 2011).
Antimicrobial Activity
Several studies focused on synthesizing novel derivatives to evaluate their antibacterial activities. For instance, novel thieno[2,3-c]pyridazines were synthesized using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material and were tested for their antibacterial activities, indicating the broad potential of these compounds in developing new antimicrobial agents (Al-Kamali et al., 2014).
Organic Synthesis
The chemical synthesis and functionalization of pyridazinyl and thienyl derivatives have been widely studied, with applications in creating a variety of compounds with potential biological activities. For example, the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives and their utility in the synthesis of fused azines were explored, providing insights into the versatile chemistry of these compounds and their potential applications in medicinal chemistry (Ibrahim & Behbehani, 2014).
Propiedades
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-15(17-12-5-2-1-3-6-12)11-19-16(21)9-8-13(18-19)14-7-4-10-22-14/h1-10H,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRYQPHCDWEURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)




![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)


![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)

